molecular formula C13H17BF3NO2 B1400419 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline CAS No. 1058062-64-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Katalognummer: B1400419
CAS-Nummer: 1058062-64-8
Molekulargewicht: 287.09 g/mol
InChI-Schlüssel: GFSAGCJSHFVPJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17BF3NO2 and its molecular weight is 287.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

  • Molecular Formula : C13H17BF3NO2
  • Molecular Weight : 293.964 g/mol
  • CAS Number : 66587508

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a receptor tyrosine kinase (RTK) inhibitor. RTKs are critical in various cellular processes, including growth, differentiation, and metabolism.

Inhibition of Receptor Tyrosine Kinases

Research has shown that compounds with a trifluoromethyl group at the para position of an aniline exhibit notable inhibitory effects on multiple RTKs. For instance:

  • VEGFR-2 Inhibition : The compound demonstrated an IC50 value of approximately 6.27 nM against VEGFR-2, indicating potent anti-angiogenic properties .
  • EphB4 and TIE-2 Inhibition : Additional studies reported IC50 values of 161.74 nM for EphB4 and 42.76 nM for TIE-2 . These findings suggest that the trifluoromethyl substitution enhances the interaction with the hinge region of these kinases.

The biological mechanisms underlying the activity of this compound involve:

  • Competitive Inhibition : The compound competes with ATP for binding to the active site of RTKs.
  • Structural Interaction : The incorporation of the dioxaborolane moiety is believed to stabilize interactions with target proteins through hydrogen bonding and steric effects.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Anti-Angiogenesis Studies : In vivo models have demonstrated that treatment with this compound significantly reduces tumor vascularization and growth in xenograft models.
  • Anticancer Activity : The compound has shown promise against several cancer cell lines, including breast and lung cancer cells, where it induced apoptosis and inhibited cell proliferation .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (nM)Reference
VEGFR-2 InhibitionRTK6.27
TIE-2 InhibitionRTK42.76
EphB4 InhibitionRTK161.74
AntiproliferativeMCF-7~3 to 6

Applications in Drug Development

The unique structure and biological activity make this compound a valuable scaffold in medicinal chemistry:

  • Drug Design : It serves as a lead compound for developing multi-target inhibitors that can potentially treat various cancers by targeting angiogenesis.
  • Pharmaceutical Formulations : Its stability and bioavailability profile enhance its suitability for formulation into therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)
The compound's ability to participate in cross-coupling reactions makes it an excellent candidate for synthesizing materials used in OLEDs. Its trifluoromethyl group contributes to enhanced electron-withdrawing properties, which can improve the efficiency and stability of OLED devices. Research indicates that incorporating such compounds into OLED architectures can lead to improved luminescent properties and operational lifetimes.

Medicinal Chemistry

Potential Anticancer Agents
Recent studies have indicated that derivatives of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline exhibit promising anticancer activities. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines. For instance, derivatives have shown effective inhibition of specific cancer targets and pathways.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. The results demonstrated significant cytotoxic effects with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative and cell line tested.

Photocatalysis

The compound has also been investigated for its potential use in photocatalytic applications. Its ability to facilitate electron transfer processes makes it suitable for applications in solar energy conversion and environmental remediation. Research has shown that when incorporated into photocatalytic systems, it can enhance the degradation of pollutants under light irradiation.

Eigenschaften

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSAGCJSHFVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.